molecular formula C14H10BrN3OS B2383056 3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-78-6

3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2383056
CAS RN: 422288-78-6
M. Wt: 348.22
InChI Key: QBXBPHNCMVYMMC-UHFFFAOYSA-N
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Description

The molecule “3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring . The presence of an amino group (NH2) on the phenyl ring, a bromo group (Br), and a sulfanylidene group (=S) on the quinazolinone core could potentially influence the chemical properties and biological activities of this molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from readily available starting materials. The exact synthetic route would depend on the specific reagents and conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a quinazolinone core with a bromine atom at the 6-position, a sulfanylidene group at the 2-position, and a 2-aminophenyl group at the 3-position . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups around the quinazolinone core.


Chemical Reactions Analysis

As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the bromine atom could be involved in substitution or elimination reactions, and the sulfanylidene group could potentially react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and sulfanylidene groups could increase its solubility in polar solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

Drug Delivery Systems

Polymersomes are vesicular nanostructures enclosed by a bilayer-membrane self-assembled from amphiphilic block copolymers . Due to their versatility, polymersomes have found various applications in different research fields such as drug delivery . This compound could potentially be incorporated into these polymersomes for targeted drug delivery.

Nanomedicine

The compound could be used in the field of nanomedicine, particularly in the development of permeable polymersomes . These polymersomes exhibit higher stability compared with their biological analogues (e.g., liposomes) and can be designed to be permeable, allowing for the transport of molecules and ions .

Biological Nanoreactors

Permeable polymersomes can also be used as biological nanoreactors . The compound could potentially be used within these nanoreactors for various biochemical reactions.

Artificial Cells and Organelles

The compound could be used in the development of artificial cells and organelles . The permeable polymersomes can mimic the function of natural cells and organelles, and the compound could play a role in these synthetic biological systems.

Antiparasitic Activity

It was found that at concentrations of 18 mg/kg of rat, a similar compound produced the highest activity against Nippostrongylus brazilliensis with 100% effectiveness . This suggests that the compound could potentially be developed as a lead compound for antiparasitic drugs.

Fluorescent Probes

Although not directly related to the compound , a novel fluorescent probe was developed for the detection of phosgene in solution and gas phase . This suggests that the compound could potentially be modified and used as a fluorescent probe in similar applications.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many quinazolinone derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific mechanism of action of this compound would need to be determined through biological testing.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Given the wide range of biological activities exhibited by quinazolinone derivatives, this compound could be a potential candidate for further study in drug discovery and development. Future research could focus on elucidating its mechanism of action, optimizing its structure for improved activity and selectivity, and evaluating its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-8-5-6-11-9(7-8)13(19)18(14(20)17-11)12-4-2-1-3-10(12)16/h1-7H,16H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXBPHNCMVYMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

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